2,2-Difluoro-2-(quinolin-6-yl)acetic acid
Description
Contextualization of Quinoline (B57606) Heterocycles in Advanced Chemical Synthesis and Medicinal Chemistry
Quinoline, a bicyclic heterocyclic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a prominent scaffold in the field of medicinal chemistry and advanced chemical synthesis. researchgate.netnih.gov Its derivatives are integral components of numerous natural products and synthetic molecules that exhibit a wide array of pharmacological activities. researchgate.net The quinoline core is considered a "privileged scaffold" because its structure allows for versatile functionalization, enabling the development of compounds with tailored biological effects. thesciencein.org
Historically, quinoline-based compounds have been at the forefront of therapeutic advancements. Notable examples include the antimalarial drugs quinine (B1679958) and chloroquine, the antibacterial fluoroquinolones like ciprofloxacin, and the anticancer agents camptothecin (B557342) and topotecan. nih.gov The broad spectrum of biological activities associated with quinoline derivatives encompasses analgesic, anti-inflammatory, anticonvulsant, antioxidant, antimicrobial, and anticancer properties. researchgate.net This diverse bioactivity has fueled extensive research into the synthesis of novel quinoline-based molecules. thesciencein.orgnih.gov
Various classical and modern synthetic methodologies have been developed to construct the quinoline ring system, including the Skraup, Friedländer, and Combes syntheses, as well as more contemporary microwave-assisted and biocatalytic methods. nih.govijfans.org The adaptability of these synthetic routes allows chemists to create a vast library of quinoline derivatives for screening and development in drug discovery programs. nih.gov The continued exploration of quinoline hybrids, where the quinoline moiety is combined with other heterocyclic units, further underscores the enduring importance of this scaffold in the quest for new and effective therapeutic agents. thesciencein.org
The Role of Fluorine and Difluoromethyl Moieties in Modulating Molecular Properties and Biological Interactions
The strategic incorporation of fluorine atoms into organic molecules is a widely employed and highly effective strategy in modern medicinal chemistry. researchgate.net Fluorine, being the most electronegative element and having a van der Waals radius similar to that of a hydrogen atom, can impart unique and beneficial properties to a molecule without significantly increasing its size. researchgate.net The introduction of fluorine can lead to profound changes in a compound's physical, chemical, and biological characteristics. researchgate.net
Key advantages of fluorination in drug design include:
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes. This can increase the half-life of a drug in the body. researchgate.netresearchgate.net
Increased Binding Affinity: Fluorine can participate in favorable electrostatic interactions with biological targets, such as proteins and enzymes, leading to stronger binding and higher potency. researchgate.netresearchgate.net
Improved Membrane Permeability: The lipophilicity of a molecule can be fine-tuned by the introduction of fluorine, which can enhance its ability to cross cell membranes and improve its bioavailability. researchgate.netnih.gov
The difluoromethyl group (CHF2) is a particularly valuable moiety in this context. It can act as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups, which are common pharmacophores. nih.gov Furthermore, the hydrogen atom in the CHF2 group can function as a hydrogen bond donor, which can contribute to stronger interactions with biological targets. nih.gov The incorporation of the difluoromethyl group is a recognized strategy for improving the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.gov
Rationale for Investigating 2,2-Difluoro-2-(quinolin-6-yl)acetic Acid as a Pivotal Chemical Scaffold
The scientific rationale for investigating This compound stems from the synergistic combination of its two key structural components: the quinoline ring and the difluoroacetic acid moiety. The quinoline portion provides a well-established pharmacophore with a proven track record of diverse biological activities. researchgate.netnih.gov Its presence suggests the potential for this compound to interact with a variety of biological targets.
The difluoroacetic acid group introduces the advantageous properties associated with fluorination. The two fluorine atoms are expected to enhance the metabolic stability of the molecule and modulate its electronic properties, which could lead to improved binding affinity and cellular permeability. researchgate.netresearchgate.netnih.gov The carboxylic acid function provides a handle for further chemical modification, allowing for the synthesis of a wide range of derivatives such as esters, amides, and hydrazides. For instance, the related compound 2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide has been documented. epa.gov
The specific attachment of the difluoroacetic acid group at the 6-position of the quinoline ring is also significant. Research on other 6-substituted quinoline derivatives has demonstrated that this position is amenable to modifications that can influence biological activity. nih.gov For example, studies on 2-((6-R-quinolin-4-yl)thio)acetic acid derivatives have shown that substituents at the 6-position can impact their biological effects. medicine.dp.ua Furthermore, other complex molecules incorporating the quinolin-6-yl moiety have been investigated as inhibitors of enzymes like PI3Kα, highlighting the importance of this substitution pattern in medicinal chemistry. nih.gov
In essence, This compound represents a promising chemical scaffold for the development of novel bioactive compounds. Its investigation is driven by the hypothesis that the combination of the biologically active quinoline core with the property-enhancing difluoromethyl group will result in molecules with significant potential in medicinal chemistry and other areas of chemical research.
Compound Information Table
| Compound Name | Molecular Formula | CAS Number |
| This compound | C11H7F2NO2 | 1093341-40-2 |
| 2-(Quinolin-6-yl)acetic acid | C11H9NO2 | 466-68-2 |
| 2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide | C11H9F2N3O | 943541-39-7 |
Referenced Compounds and their Properties
Structure
3D Structure
Properties
IUPAC Name |
2,2-difluoro-2-quinolin-6-ylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO2/c12-11(13,10(15)16)8-3-4-9-7(6-8)2-1-5-14-9/h1-6H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNFHEBOISKYGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(C(=O)O)(F)F)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Elucidation and Computational Characterization of 2,2 Difluoro 2 Quinolin 6 Yl Acetic Acid Analogues
Spectroscopic and Spectrometric Techniques for Structural Confirmation (e.g., NMR, Mass Spectrometry)
Spectroscopic and spectrometric methods are indispensable tools for the initial confirmation of the molecular structure of newly synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are particularly crucial in the characterization of 2,2-difluoro-2-(quinolin-6-yl)acetic acid and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. In the ¹H NMR spectra of quinoline (B57606) derivatives, the protons on the quinoline ring typically appear in the aromatic region (δ 7-9 ppm). nih.govnih.gov For instance, in a series of 8-fluoro-2,3-dimethylquinolin-4-yl benzoates, the quinoline and phenyl protons were observed in this range. nih.gov Specific to the this compound structure, the proton of the carboxylic acid group would be expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm. researchgate.net The protons on the quinoline ring would exhibit complex splitting patterns due to spin-spin coupling, which can be analyzed to confirm the substitution pattern.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbonyl carbon of the carboxylic acid group in difluoroacetic acid derivatives is typically observed in the range of 160-175 ppm. nih.gov The carbons of the quinoline ring would appear in the aromatic region, with their chemical shifts influenced by the fluorine atoms and the carboxylic acid group. For example, in 8-fluoro-2,3-dimethylquinolin-4-yl 4-fluorobenzoate, the carbon attached to the fluorine on the quinoline ring shows a characteristic doublet with a large coupling constant (J = 256.0 Hz). nih.gov ¹⁹F NMR is also a powerful technique for characterizing fluorinated compounds, providing direct information about the chemical environment of the fluorine atoms. researchgate.net
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. nih.govmdpi.com For this compound (C₁₁H₇F₂NO₂), the expected exact mass would be 223.0445. lead-sciences.com Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure.
A study on novel fluorinated quinoline analogs confirmed their structures using ¹H NMR, ¹³C NMR, and HRMS, demonstrating the synergy of these techniques. nih.govmdpi.com For example, the structure of 8-fluoro-2,3-dimethylquinolin-4-yl 4-chlorobenzoate (B1228818) was confirmed by identifying the molecular ion peak [M+H]⁺ at m/z 330.0697 in the HRMS spectrum, which corresponds to the calculated mass of 330.0692 for C₁₈H₁₃ClFNO₂. nih.gov
Table 1: Representative Spectroscopic Data for Fluorinated Quinoline Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HRMS (m/z) | Reference |
|---|---|---|---|---|
| 8-fluoro-2,3-dimethylquinolin-4-yl 3-methylbenzoate | 8.17–7.32 (m, Ar-H), 2.81 (s, CH₃), 2.50 (s, CH₃), 2.32 (s, CH₃) | 163.92 (C=O), 160.85, 157.72 (d, J=255.8 Hz, C-F), 151.80, 138.93, 137.51, 135.16, 130.97, 128.86, 128.12, 127.65, 125.97, 123.62, 123.26, 116.76, 113.24, 24.34, 21.34, 12.89 | [M+H]⁺ 310.1243 (calc. 310.1238) | nih.gov |
| 8-fluoro-2,3-dimethylquinolin-4-yl 4-fluorobenzoate | 8.48–7.25 (m, Ar-H), 2.81 (s, CH₃), 2.32 (s, CH₃) | 166.65 (d, J=256.6 Hz, C-F), 162.78 (C=O), 160.88, 157.73 (d, J=256.0 Hz, C-F), 151.60, 137.50, 133.19, 126.09, 124.43, 123.50, 123.24, 116.60, 116.29, 113.33, 24.31, 12.89 | [M+H]⁺ 314.0993 (calc. 314.0987) | nih.gov |
X-ray Crystallography for Solid-State Structural Analysis
While spectroscopic methods provide valuable information about connectivity, X-ray crystallography offers the definitive determination of the three-dimensional structure of a molecule in the solid state. nih.govresearchgate.net This technique provides precise bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions such as hydrogen bonding and π-stacking, which govern the crystal packing. nih.govresearchgate.net
For analogues of this compound, X-ray crystallography can reveal key structural features. For example, in the crystal structure of 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate, the precise arrangement of the quinoline and benzoate (B1203000) moieties was determined. mdpi.com Such studies on related fluorinated quinolines have shown that the planarity of the quinoline ring system is a common feature. researchgate.net
The crystal structure of a compound provides invaluable data for understanding its physical properties and can be used to validate and refine computational models. mdpi.com The solid-state conformation may, however, differ from the conformation in solution, which is often more relevant for biological activity.
Table 2: Crystallographic Data for a Representative Fluorinated Quinoline Analogue
| Parameter | Value | Reference |
|---|---|---|
| Compound | 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline | researchgate.net |
| Crystal System | Monoclinic | |
| Space Group | P2₁/n | |
| a (Å) | 20.795(8) | |
| b (Å) | 7.484(2) | |
| c (Å) | 10.787(2) | |
| β (°) | 93.96(2) | researchgate.net |
| Volume (ų) | 1674.8(6) | researchgate.net |
Theoretical and Computational Chemistry Approaches
Computational chemistry provides powerful tools to complement experimental data and to predict the properties of molecules that are difficult or impossible to measure directly.
Quantum chemical calculations , particularly Density Functional Theory (DFT) , are widely used to investigate the electronic structure, geometry, and reactivity of molecules. nih.govnih.govijcce.ac.ir DFT methods can be used to optimize the geometry of this compound and its analogues, providing theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography. researchgate.net
Molecular orbital theory , a key component of quantum chemistry, allows for the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the chemical reactivity and stability of a molecule. uobaghdad.edu.iq A smaller HOMO-LUMO gap generally suggests higher reactivity. uobaghdad.edu.iq For a series of novel quinoline derivatives, DFT calculations at the B3LYP/6-311G(d,p) level were used to estimate the HOMO-LUMO energy gaps, which ranged from 0.130 eV to 0.1609 eV. uobaghdad.edu.iq
Furthermore, quantum chemical calculations can predict various molecular properties such as the electrostatic potential, which reveals the charge distribution and can indicate sites susceptible to electrophilic or nucleophilic attack. researchgate.net The incorporation of fluorine atoms is known to significantly alter the electronic properties of a molecule due to fluorine's high electronegativity. emerginginvestigators.org DFT studies on fluorinated quinolines have shown that the negative charge of the nitrogen atom can extend to the fluorine atoms. researchgate.net
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov MD simulations can provide insights into the conformational flexibility of this compound and its analogues in different environments, such as in solution. This is particularly important as the conformation of a molecule can significantly influence its properties and interactions with other molecules.
Conformational analysis can be performed using both quantum chemical methods and MD simulations to identify the most stable conformations of a molecule. mdpi.com For flexible molecules, multiple low-energy conformations may exist, and understanding the equilibrium between these conformers is crucial. For example, a study on 2-fluoro- and 2-trifluoromethyl-benzaldehydes and related compounds used a combination of LIS NMR and computational modeling to provide a comprehensive account of the conformer geometries and energies. rsc.org
Computational methods are also employed to predict how a molecule will interact with other molecules, which is fundamental for understanding its chemical and biological activity. Molecular docking is a technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. uobaghdad.edu.iqnih.gov This is particularly useful in drug design to predict the binding of a ligand to a protein target. For instance, docking studies have been performed on quinoline derivatives to evaluate their binding affinity to biological targets like bacterial DNA gyrase. researchgate.net
The reactivity profile of a molecule can be predicted using the outputs of quantum chemical calculations. The HOMO and LUMO energies and distributions can indicate the sites for electrophilic and nucleophilic attack, respectively. uobaghdad.edu.iq The calculated electrostatic potential map can also highlight regions of positive and negative charge, predicting how the molecule will interact with other polar molecules or ions. researchgate.net These computational predictions of molecular interactions and reactivity provide valuable guidance for the design of new analogues with desired properties.
Structure Activity Relationship Sar and Pharmacophore Modeling of Quinoline Bearing Difluoroacetic Acid Compounds
Elucidating Key Structural Determinants for Biological Relevance within Quinoline (B57606) Scaffolds
The biological activity of quinoline derivatives is highly dependent on the nature and position of various substituents on the heterocyclic ring system. nih.gov SAR studies help to identify which molecular modifications lead to improved potency, selectivity, and pharmacokinetic profiles.
The quinoline nucleus, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, offers multiple positions for substitution, each capable of significantly altering the compound's biological effects. nih.gov
Research has identified several critical regions on the quinoline ring where substitutions are crucial for specific biological activities. For instance, in the context of inhibiting dihydroorotate (B8406146) dehydrogenase, a target for anticancer drugs, bulky hydrophobic substituents at the C(2) position were found to be necessary for activity. nih.gov Similarly, for certain antimalarial quinolines, the presence of a chlorine atom was a greater contributor to activity than a fluorine atom. mdpi.com
The substitution pattern on the benzo portion of the quinoline ring is also a key determinant of activity. nih.gov A study on arylfluoroquinolones as antibacterial agents found that fluorine atoms at the C-6 and C-8 positions were characteristic features of potent derivatives. nih.gov For activity against P. falciparum, a hydrogen bond donor group near position 5 of the quinoline core, such as an amino group at C-4, was shown to be favorable. mdpi.com Conversely, a study on α2C-adrenoceptor antagonists identified an absolute requirement for a substituent at the C-3 position of the quinoline ring. figshare.com The addition of further heterocyclic rings to the quinoline nucleus can also favor activity, potentially through π-stacking interactions with the biological target. mdpi.com
These findings highlight that the electronic and steric properties of substituents, as well as their potential for hydrogen bonding, are critical factors in the interaction between the quinoline compound and its biological target.
Table 1: Influence of Substituents on the Quinoline Nucleus on Biological Activity
| Position | Substituent Type | Resulting Activity/Property | Source(s) |
|---|---|---|---|
| C2 | Bulky hydrophobic groups | Necessary for dihydroorotate dehydrogenase inhibition | nih.gov |
| C3 | Any substituent | Critical for α2C-adrenoceptor antagonism | figshare.com |
| C4 | Carboxylic acid | Strict requirement for dihydroorotate dehydrogenase inhibition | nih.gov |
| C4 | Amino group | Favorable for anti-plasmodium activity | mdpi.com |
| C6, C8 | Fluorine atoms | Potent antibacterial activity | nih.gov |
| Benzo Ring | Appropriate substitutions | Critical for dihydroorotate dehydrogenase inhibition | nih.gov |
| General | Additional heterocycles | Favors anti-plasmodium activity | mdpi.com |
While specific studies on the positional effects of a difluoroacetic acid group attached to a quinoline ring are not extensively detailed in the provided literature, the importance of an acidic moiety's position is well-established for certain quinoline classes. For a series of quinoline 4-carboxylic acid analogs, the carboxylic acid group at the C-4 position was identified as a strict requirement for the inhibition of dihydroorotate dehydrogenase. nih.gov This indicates that the placement of the acidic functional group is crucial for the molecule's ability to interact with the active site of the enzyme.
Computational Approaches to SAR and Ligand Design
In silico methods are indispensable tools in modern drug discovery, providing rapid and cost-effective ways to predict the biological activity of novel compounds and to understand their interactions with target macromolecules. eurekaselect.com These computational approaches, including QSAR, pharmacophore modeling, and molecular docking, are widely applied to the design of new quinoline derivatives. nih.gov
QSAR modeling is a computational technique used to develop mathematical models that correlate the molecular structure of a series of compounds with their biological activity. nih.govjlu.edu.cn For quinoline derivatives, 2D and 3D-QSAR models have been successfully developed to predict activities such as P-glycoprotein inhibition, antimalarial efficacy, and antimicrobial effects. mdpi.comnih.govjlu.edu.cnnih.gov
These models are built using a database of compounds with known activities and a set of calculated molecular descriptors that describe physicochemical properties like steric, electronic, and hydrophobic features. nih.govnih.gov For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) analyze the steric and electrostatic fields around the molecules to build a predictive model. mdpi.comnih.govnih.gov The resulting models and their graphical representations (contour maps) can reveal which structural features are beneficial or detrimental to the biological activity, thereby guiding the design of new, more potent compounds. nih.gov The robustness and predictive power of these models are rigorously validated using internal and external test sets of compounds. mdpi.comnih.govnih.gov
A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. nih.gov Pharmacophore models are developed from a set of active molecules, identifying common chemical features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.govnih.gov
For quinoline derivatives, pharmacophore models have been created for various targets. A model for antioxidant quinolines identified one aromatic ring and three hydrogen bond acceptors as key features. nih.gov Another model for DNA gyrase inhibitors consisted of three hydrogen bond acceptors and one hydrophobic moiety. nih.gov
Once a pharmacophore model is validated, it can be used as a 3D query to search large chemical databases for novel compounds that match the required features—a process known as virtual screening. nih.govnih.gov This strategy efficiently filters vast libraries to identify a smaller, more manageable set of candidate molecules for further synthesis and biological testing, significantly accelerating the discovery of new lead compounds. nih.govresearchgate.net
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govresearchgate.net This method is extensively used to study quinoline derivatives by placing them into the active site of a target receptor (e.g., kinases, proteases, or DNA gyrase) to analyze their binding affinity and interaction patterns. nih.govnih.govnih.gov
Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the quinoline ligand and specific amino acid residues in the target's binding pocket. nih.govorientjchem.org For example, docking studies of synthesized quinoline derivatives in the HIV reverse transcriptase active site helped to explore their binding affinity and interactions with key residues. nih.govtubitak.gov.tr Similarly, docking analysis of quinoline-based compounds against penicillin-binding proteins helped to elucidate their potential antibacterial mechanism. researchgate.net By comparing the docking scores and binding modes of different derivatives, researchers can understand the structural basis for their activity and rationally design modifications to improve binding and, consequently, biological potency. nih.govorientjchem.org
Table 2: Computational Studies on Quinoline Derivatives
| Technique | Application/Target | Key Findings/Purpose | Source(s) |
|---|---|---|---|
| QSAR | P-glycoprotein Inhibition | Developed a reliable model to predict inhibitory activity against ABCB1. | nih.gov |
| 3D-QSAR (CoMFA/CoMSIA) | Antimalarial (P. falciparum) | Designed 2,4-disubstituted quinoline derivatives; validated models with in vivo screening. | nih.gov |
| 3D-QSAR (CoMFA) | Anti-gastric cancer | Identified structural characteristics beneficial for enhancing anticancer properties. | nih.gov |
| Pharmacophore Modeling | Antioxidant Activity | Developed a model with one aromatic ring and three hydrogen bond acceptors. | nih.gov |
| Pharmacophore Modeling | DNA Gyrase Inhibition | Identified a model with three hydrogen bond acceptors and one hydrophobic moiety. | nih.gov |
| Virtual Screening | SARS-CoV-2 Targets | Screened a library of quinoline drugs to identify potential inhibitors of viral entry and replication. | nih.gov |
| Molecular Docking | HIV Reverse Transcriptase | Explored binding affinity and interactions with key amino acid residues. | nih.govtubitak.gov.tr |
| Molecular Docking | Aurora A Kinase | Evaluated potential for cancer treatment by studying binding energies. | orientjchem.org |
| Molecular Docking | EGFR/VEGFR-2 | Investigated binding modes to understand dual inhibitory activity. | nih.gov |
Broader Research Applications and Future Trajectories for 2,2 Difluoro 2 Quinolin 6 Yl Acetic Acid in Chemical Sciences
Utilization as a Versatile Building Block in Synthetic Organic Chemistry
The structure of 2,2-Difluoro-2-(quinolin-6-yl)acetic acid makes it an archetypal versatile building block for synthetic organic chemistry. synhet.com It combines a rigid, aromatic heterocyclic system (quinoline) with a reactive carboxylic acid functional group, further activated by the presence of two electron-withdrawing fluorine atoms on the alpha-carbon. This bifunctionality allows for its strategic incorporation into a wide array of more complex molecular architectures. The quinoline (B57606) core is a well-established pharmacophore found in numerous biologically active compounds, while the difluoroacetic acid motif is a valuable bioisostere and a precursor for other functional groups. nih.gov
The primary point for functionalization is the carboxylic acid group. Standard organic transformations can be employed to convert this acid into a variety of other functional groups, thereby creating a library of novel chemical entities from a single starting material. The quinoline ring itself also offers positions for further substitution, although this typically requires harsher conditions or different synthetic strategies.
Key derivatization pathways include:
Amide Formation: Coupling the carboxylic acid with a diverse range of primary or secondary amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can produce a library of amides. This is one of the most common strategies in medicinal chemistry to explore structure-activity relationships (SAR).
Esterification: Reaction with various alcohols under acidic conditions (Fischer esterification) or via the acid chloride yields the corresponding esters. These esters can serve as prodrugs or be used as intermediates in further synthetic steps.
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2,2-difluoro-2-(quinolin-6-yl)ethan-1-ol, which opens up another avenue for derivatization, such as ether formation or oxidation to the corresponding aldehyde.
Decarboxylation: Under certain conditions, difluoroacetic acids can undergo decarboxylation, potentially leading to the formation of a difluoromethyl-quinoline species, a valuable moiety in medicinal chemistry.
Potential Derivatives of this compound
| Derivative Class | General Structure | Potential Application |
|---|---|---|
| Amides | R¹, R² = H, alkyl, aryl, etc. | Medicinal chemistry scaffolds, SAR studies |
| Esters | R = alkyl, aryl, etc. | Prodrugs, synthetic intermediates |
| Hydrazides | | Precursors for heterocycles (e.g., oxadiazoles, pyrazoles) |
A related derivative, 2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide, has been documented, highlighting the accessibility of such functionalized analogs. orgsyn.orgresearchgate.net
As a bifunctional building block, this compound is well-suited for multistep synthesis strategies, such as diversity-oriented synthesis (DOS). googleapis.com A synthetic sequence could involve an initial reaction at the carboxylic acid handle, followed by a subsequent transformation involving the quinoline ring. For example, the acid could be coupled with an amine partner, and the resulting amide could then undergo a C-H activation/functionalization reaction on the quinoline nucleus to build molecular complexity rapidly. This orthogonality allows chemists to systematically explore chemical space around the central scaffold.
Design and Synthesis of Chemical Probes for Biological Studies
Chemical probes are essential tools for dissecting biological pathways and validating drug targets. The quinoline scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets. nih.govresearchgate.net Derivatives of quinoline have shown promise as anticancer, antimicrobial, and anti-inflammatory agents. nih.govnih.govmdpi.com
The incorporation of the gem-difluoro motif into the quinoline scaffold makes this compound a particularly attractive starting point for designing chemical probes for several reasons:
Bioisosterism: The CF₂ group can act as a bioisostere of a carbonyl group, an ether oxygen, or a hydroxylated carbon, potentially mimicking the transition state of enzymatic reactions or improving binding interactions.
Metabolic Stability: The C-F bond is exceptionally strong, meaning that the introduction of fluorine atoms can block sites of metabolic oxidation, thereby increasing the half-life of a probe in biological systems. nih.gov
¹⁹F NMR Spectroscopy: Fluorine-19 is a spin-½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it an excellent nucleus for NMR studies. A probe containing a CF₂ group can be monitored within cells or tissues using ¹⁹F NMR to study target engagement, probe localization, and metabolism without the need for radioactive labeling. nih.gov
Integration into High-Throughput Synthesis and Screening Libraries
High-throughput screening (HTS) is a cornerstone of modern drug discovery, relying on the screening of large libraries of compounds to identify "hits" against a biological target. nih.govresearchgate.net The development of efficient methods to synthesize diverse chemical libraries is crucial for the success of HTS campaigns.
This compound is an ideal candidate for inclusion in HTS libraries, either directly or as a core scaffold for a focused library. As discussed in section 5.1.1, its carboxylic acid group can be readily functionalized in a parallel synthesis format to generate hundreds or thousands of distinct amide or ester derivatives. mdpi.com Such a library of novel, fluorinated quinoline derivatives would be a valuable resource for screening campaigns, as it populates a unique area of chemical space that is often underrepresented in commercial collections. nih.gov
Prospective Research Avenues in Fluorine Chemistry and Heterocyclic Synthesis
The unique combination of functional groups in this compound opens up several prospective research avenues at the intersection of fluorine and heterocyclic chemistry.
New Methodologies in Fluorine Chemistry: This compound can serve as a test substrate for developing novel synthetic methodologies. For example, new decarboxylative cross-coupling reactions could be developed to directly convert the carboxylic acid group into a C-C, C-N, or C-S bond, providing a new route to difluoromethylated quinolines. Research into the unique reactivity imparted by the gem-difluoro group continues to be a vibrant area of fluorine chemistry. nih.govnih.govmdpi.com
Advanced Heterocyclic Synthesis: The compound can be used as a precursor for more complex, fused heterocyclic systems. For instance, intramolecular cyclization reactions could be designed to form new rings by involving both the quinoline system and the side chain. The development of novel quinoline-based compounds remains a significant goal due to their broad spectrum of biological activities. nih.govresearchgate.net The synthesis of such advanced heterocyclic systems is key to discovering next-generation therapeutics.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,2-Difluoro-2-(quinolin-6-yl)acetic acid, and what factors influence reaction yields?
- Methodological Answer : The compound can be synthesized via radical-mediated coupling or multicomponent reactions. For example, radical-based approaches using difluoromethyl precursors (e.g., 2,2-difluoroacetic acid derivatives) with quinoline substrates have been reported. Yields are influenced by steric hindrance from substituents on the aryl group and the stability of intermediates. Substrates with bulky groups (e.g., ortho-substituted quinolines) may reduce yields due to steric clashes, while electron-deficient aryl groups improve radical stability .
- Key Factors :
- Steric effects of substituents (e.g., bromine at meta/ortho positions reduces yields).
- Stability of difluoromethyl radicals during coupling.
- Solvent polarity and reaction temperature for optimal intermediate formation.
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer :
- Handling : Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Avoid inhalation or skin contact; work in a fume hood. In case of exposure, rinse affected areas with water and seek medical attention .
- Storage : Store in a tightly sealed container under inert gas (e.g., argon) at 2–8°C. Avoid moisture and heat sources to prevent hydrolysis or decomposition .
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use NMR to confirm fluorine environments and NMR for quinoline proton assignments.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns. Electron ionization (EI) can fragment the compound to confirm structural motifs .
- HPLC : Reverse-phase HPLC with UV detection (e.g., at 254 nm) assesses purity. Use a C18 column and acetonitrile/water gradient .
Advanced Research Questions
Q. What strategies can mitigate steric hindrance and radical instability during the synthesis of difluoroarylacetic acid derivatives?
- Methodological Answer :
- Substituent Optimization : Use para-substituted aryl groups to minimize steric effects. Electron-withdrawing groups (e.g., -CF) stabilize radicals via inductive effects.
- Catalytic Systems : Employ transition-metal catalysts (e.g., Cu(I)) to enhance radical generation and control regioselectivity.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize ionic intermediates, while additives like TEMPO quench side reactions .
Q. How does the introduction of fluorine atoms affect the compound's reactivity in multicomponent reactions like the Ugi reaction?
- Methodological Answer : Fluorine atoms increase electrophilicity at the α-carbon, enhancing nucleophilic attack in Ugi reactions. However, the electron-withdrawing nature of fluorine can reduce the basicity of intermediates, requiring optimized pH conditions. Comparative studies with non-fluorinated analogs show slower kinetics but improved product stability due to C-F bond rigidity .
Q. What are the implications of using this compound as a building block in targeted radiopharmaceuticals?
- Methodological Answer : The quinoline moiety enables chelation with radiometals (e.g., , ), while the difluoroacetic acid group provides a site for conjugation to targeting vectors (e.g., peptides). In vivo studies show improved tumor uptake due to enhanced lipophilicity from fluorine atoms. Radiolabeling efficiency (>90%) is achievable using HEPES buffer (pH 4.5–5.5) and mild heating (40°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
